2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
Description
This compound features a phenyl 4-methoxybenzoate core substituted with a hydrazono-methyl group linked to a 2-(4-ethoxyphenylamino)-2-oxoacetyl moiety. Its molecular formula is C₃₁H₃₁N₃O₇, with an average mass of 557.60 g/mol.
Properties
CAS No. |
769150-20-1 |
|---|---|
Molecular Formula |
C27H27N3O7 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-4-35-22-13-9-20(10-14-22)29-25(31)26(32)30-28-17-18-6-15-23(24(16-18)36-5-2)37-27(33)19-7-11-21(34-3)12-8-19/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
ZAFFFVSKZFFCHV-OGLMXYFKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
The hydrazono bridge is formed via condensation between 4-ethoxyphenylhydrazine and 2-oxoacetyl chloride in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. The reaction proceeds at 20–30°C for 4–5 hours, achieving yields of 75–85%. Catalytic bases like triethylamine may enhance reactivity by scavenging HCl byproducts.
Reaction Conditions Table
Esterification with 4-Methoxybenzoic Acid
The hydrazone intermediate is esterified with 4-methoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Dichloromethane (DCM) serves as the solvent, and the reaction is stirred at room temperature for 12–16 hours. Post-reaction purification via recrystallization from ethanol/water mixtures affords the final product with >95% purity.
Synthetic Pathway 2: Sequential Amidation and Cyclization
Amide Coupling
An alternative route begins with the amidation of 4-ethoxybenzoic acid with 2-hydrazinylacetic acid using EDCl/HOBt as coupling reagents. This step forms the acetamide-hydrazine intermediate, which is subsequently reacted with 4-methoxybenzaldehyde under acidic conditions (e.g., HCl in ethanol) to generate the hydrazono linkage.
Key Optimization Parameters
Final Esterification
The hydrazono-acetamide intermediate undergoes esterification with methyl 4-hydroxybenzoate in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C. This Mitsunobu-like reaction ensures high regioselectivity, with yields of 80–88% after column chromatography.
Critical Analysis of Solvent and Catalytic Systems
Solvent Selection
-
THF vs. DCM : THF offers superior solubility for hydrazine derivatives but requires anhydrous conditions. DCM is preferred for esterifications due to its low reactivity with acyl chlorides.
-
Green Chemistry Considerations : The patent WO2015155664A1 highlights the avoidance of hazardous solvents like 1M borane-THF, advocating for 2-methyl THF or methyl tert-butyl ether (MTBE) as safer alternatives.
Impurity Profiling and Purification Strategies
Common Impurities
Crystallization Techniques
The final product is purified via anti-solvent crystallization using ethanol/water (3:1 v/v) at 5–10°C. This method suppresses β-crystal formation, ensuring >99.5% chemical purity.
Crystallization Parameters Table
Scalability and Industrial Feasibility
The use of low-cost solvents (e.g., ethanol, THF) and avoidance of silica gel chromatography make Pathway 1 economically viable for kilogram-scale production. Patent CN103553991A demonstrates successful scale-up of analogous esters using continuous stirred-tank reactors (CSTRs), achieving batch sizes of 50–100 kg with consistent yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The incorporation of the 4-ethoxyphenyl group may enhance the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast and colon cancer cell lines in vitro.
-
Antimicrobial Properties :
- Research has demonstrated that hydrazones can possess antimicrobial activity. The specific structure of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate could lead to enhanced effectiveness against various bacterial strains.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, hydrazone derivatives have been studied for their ability to inhibit proteases, which are crucial in cancer metastasis.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups can provide specific properties to polymers, such as improved thermal stability or enhanced mechanical strength.
-
Nanotechnology :
- Due to its structural characteristics, this compound could be applied in the development of nanomaterials. Research indicates that compounds with similar functionalities can be used to create nanoparticles with tailored properties for drug delivery systems.
Data Tables
Case Studies
- Anticancer Efficacy : A study conducted on similar hydrazone compounds showed a significant reduction in tumor size in animal models when treated with derivatives similar to 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate.
- Antimicrobial Testing : A series of tests on hydrazone derivatives indicated that compounds with ethoxy and methoxy substitutions exhibited greater antimicrobial activity compared to their unsubstituted counterparts, suggesting that the functional groups play a crucial role in enhancing bioactivity.
- Polymer Development : Research into the use of this compound as a polymer additive revealed improvements in the mechanical properties of the resulting materials, indicating its potential utility in material science applications.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent differences and their implications:
Electronic and Steric Effects
Hydrogen Bonding and Crystal Packing
The hydrazone linker in the target compound facilitates hydrogen bonding, as seen in related structures like 2-(4-methoxyphenyl)-2-oxoethanaminium chloride, where N–H···Cl interactions stabilize crystal lattices . Analogs with bulkier substituents (e.g., 3,4,5-trimethoxy in ) may exhibit altered packing efficiencies due to steric clashes.
Biological Activity
2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C24H25N3O6
- Molecular Weight : 451.472 g/mol
- CAS Number : 899729-77-2
The structure includes multiple functional groups that contribute to its biological activity, including an ethoxy group, hydrazone linkage, and methoxybenzoate moiety.
Research indicates that compounds similar to 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate may exert their effects through various mechanisms:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapies, as it can prevent the proliferation of cancer cells .
- Antioxidant Activity : The presence of phenolic groups in the structure suggests potential antioxidant properties, which can help mitigate oxidative stress in cells .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects, particularly against melanoma and prostate cancer cells, by inducing apoptosis and inhibiting cell migration .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate and related compounds.
Case Studies
- Case Study on Anticancer Activity : In a study examining the anticancer properties of hydrazone derivatives, it was found that compounds similar to the target compound significantly reduced cell viability in melanoma cell lines. The study attributed this effect to the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation .
- Antioxidant Effects : Another investigation assessed the antioxidant capacity of related phenolic compounds. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in human fibroblast cultures, suggesting a protective effect against cellular damage .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what are their critical reaction conditions?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrazone formation and esterification. For example:
- Step 1 : Condensation of 4-ethoxyaniline with 2-oxoacetyl chloride to form the hydrazone intermediate (similar to methods in for triazole derivatives).
- Step 2 : Coupling the hydrazone with a substituted phenyl benzoate using carbodiimide-based coupling agents (e.g., DCC/DMAP) under anhydrous conditions .
- Critical parameters include maintaining pH control during hydrazone formation and inert atmosphere for esterification to prevent hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for ethoxy groups (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), hydrazone protons (δ ~8–10 ppm), and aromatic protons .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H stretches (hydrazone at ~3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the ester and hydrazone moieties .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis of the ester and hydrazone groups. Desiccants like silica gel should be used to mitigate moisture-induced degradation .
Advanced Research Questions
Q. What strategies can optimize reaction yields during synthesis, particularly for the hydrazone formation step?
- Methodological Answer :
- Catalysis : Use acid catalysts (e.g., p-toluenesulfonic acid) to accelerate hydrazone formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while reflux conditions improve reaction kinetics .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate pure hydrazone intermediates .
Q. How does the compound’s electronic structure influence its reactivity in photochemical applications?
- Methodological Answer :
- The phenacyl benzoate moiety (as in ) acts as a photosensitive group. UV-Vis spectroscopy can identify λmax for photoactivation (e.g., ~300–350 nm).
- Computational modeling (DFT) predicts electron density distribution, highlighting reactive sites like the carbonyl and hydrazone groups for photo-induced bond cleavage .
Q. What are the potential degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- Hydrolysis : The ester group may hydrolyze to carboxylic acids under acidic/basic conditions, while the hydrazone linkage degrades via oxidation (confirmed by LC-MS/MS) .
- Photodegradation : Conduct accelerated UV exposure tests (e.g., 254 nm for 48 hrs) to identify photoproducts like 4-methoxybenzoic acid and substituted anilines .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., hindered rotation around the hydrazone C=N bond) causing splitting .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous phenacyl benzoates in and .
Q. What in vitro assays are suitable for probing its biological activity, given structural analogs?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) based on activity observed in thiazole derivatives ().
- Enzyme Inhibition : Test against acetylcholinesterase or proteases via spectrophotometric assays, leveraging the hydrazone’s metal-chelating potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
